3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate
Description
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate is a sulfonate ester derivative featuring a benzoxazole core substituted with a 3-methoxyphenoxymethyl group at the 3-position and a 4-fluorobenzenesulfonate moiety at the 6-position. The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) groups on the aromatic rings may influence its reactivity, solubility, and intermolecular interactions .
Synthesis of such compounds typically involves coupling sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) with hydroxyl-substituted benzoxazole precursors under basic conditions, followed by purification via silica gel chromatography .
Properties
Molecular Formula |
C21H16FNO6S |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C21H16FNO6S/c1-26-15-3-2-4-16(11-15)27-13-20-19-10-7-17(12-21(19)28-23-20)29-30(24,25)18-8-5-14(22)6-9-18/h2-12H,13H2,1H3 |
InChI Key |
XWWQSTBBGPTFPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Benzoxazole Core Synthesis
The benzoxazole moiety forms the structural backbone of the target compound. A common approach involves cyclocondensation of 2-aminophenol derivatives with carboxylic acid derivatives or their equivalents. For instance, 6-hydroxy-1,2-benzoxazole is synthesized via refluxing 2-amino-5-nitrophenol with acetic anhydride, followed by catalytic hydrogenation to reduce the nitro group. Alternative methods employ microwave-assisted cyclization to accelerate reaction kinetics, though traditional thermal methods remain prevalent due to scalability.
Introduction of the Methoxyphenoxymethyl Group
The methoxyphenoxymethyl side chain is introduced through nucleophilic alkylation. A representative protocol involves reacting 6-hydroxy-1,2-benzoxazole with 3-methoxyphenoxymethyl chloride in the presence of a base such as potassium carbonate. Tetrahydrofuran (THF) or dimethylformamide (DMF) serves as the solvent, with reactions typically conducted at 60–80°C for 12–24 hours. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the starting material, with purification achieved through silica gel chromatography (hexane/ethyl acetate gradients).
Sulfonation with 4-Fluorobenzenesulfonyl Chloride
The final step attaches the 4-fluorobenzenesulfonate group via sulfonation. This involves reacting the benzoxazole intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions. Triethylamine or pyridine is used to scavenge HCl, with dichloromethane (DCM) or THF as solvents. For example, a 2020 study achieved 86% yield by adding 4-fluorobenzenesulfonyl chloride to a THF solution of the benzoxazole intermediate at 0°C, followed by gradual warming to room temperature.
Key Reaction Steps and Optimization
Benzoxazole Cyclization: Solvent and Catalyst Effects
Cyclization efficiency depends on solvent polarity and catalyst selection. Polar aprotic solvents like DMF enhance reaction rates but may complicate purification. Neutral conditions with acetic anhydride minimize side reactions, yielding benzoxazole cores with >90% purity after recrystallization.
Sulfonation: Stoichiometry and Solvent Systems
Sulfonation requires precise stoichiometry to avoid di-sulfonation byproducts. A 1:1.1 molar ratio of benzoxazole intermediate to 4-fluorobenzenesulfonyl chloride in DCM with triethylamine (1.5 equiv) achieved 89% yield. Solvent screening revealed THF as superior to DCM for solubility, particularly at low temperatures (0–5°C).
Table 1: Sulfonation Yield Under Varied Conditions
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis confirms successful sulfonation via distinct aromatic proton signals: the 4-fluorobenzenesulfonate group exhibits a doublet at δ 7.8–8.0 ppm (J = 8.9 Hz), while the methoxyphenoxy methyl group shows a singlet at δ 3.8 ppm for the methoxy protons. 13C NMR further verifies the sulfonate carbonyl carbon at δ 165 ppm.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and purity. The target compound elutes at 12.3 minutes with >99% purity under optimized conditions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting its stability or reactivity.
Substitution: The 4-fluorobenzenesulfonate group can participate in substitution reactions.
Other Transformations: Further investigations are needed to explore other reactions.
Sulfonation: Sulfuric acid or other sulfonating agents.
Substitution: Halogenating agents (e.g., fluorine, chlorine) for substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Sulfonated derivatives and substituted benzoxazoles are likely outcomes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or disrupt cellular processes, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The unique functional groups in this compound may enhance its efficacy against tumor cells through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its sulfonate group can enhance binding affinity to target enzymes, potentially leading to therapeutic applications in diseases where enzyme modulation is beneficial.
Antimicrobial Study
A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. Results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
Cytotoxicity Assessment
In vitro tests demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating promising anticancer activity.
Mechanistic Insights
A detailed investigation into the mechanism revealed that the compound induces apoptosis via the mitochondrial pathway. This was supported by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
To contextualize 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate, we compare it with structurally related sulfonate esters and benzoxazole derivatives.
Structural and Functional Group Analysis
Key Observations :
Bioactivity : Sulfonylurea herbicides like metsulfuron-methyl and ethametsulfuron-methyl act as acetolactate synthase inhibitors . While the target compound’s benzoxazole core differs from their triazine-benzoate systems, its sulfonate ester group may confer distinct binding interactions in biological systems.
Synthetic Accessibility : The target compound’s synthesis aligns with methods for other sulfonate esters (e.g., using 4-fluorobenzenesulfonyl chloride), but its benzoxazole core requires additional steps for heterocyclic ring formation compared to simpler aryl sulfonates .
Physicochemical Properties
Insights :
- The target compound’s lower molecular weight compared to the nonanamidomethyl analog may improve membrane permeability in biological applications.
- Its fluorine atom could enhance metabolic stability relative to non-halogenated sulfonates.
Biological Activity
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole moiety combined with a methoxyphenyl group and a sulfonate functional group. These structural characteristics contribute to its biological activity. The molecular formula is C_{20}H_{19FNO_4S with a molecular weight of approximately 396.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FNO4S |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 1049562-98-2 |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria. For instance, related compounds have shown effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to higher concentrations depending on the specific analogs tested .
- Anticancer Properties : The compound's structural components are believed to interact with cellular pathways involved in cancer cell proliferation. In vitro studies have demonstrated antiproliferative effects against human cancer cell lines such as HeLa and A549, with IC50 values indicating significant cytotoxicity at micromolar concentrations .
Case Studies and Research Findings
Several studies have investigated the biological activities of derivatives of benzoxazole compounds:
- Antibacterial Screening : A study screened various benzoxazole derivatives for antibacterial properties. The results indicated that some derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzoxazole structure could enhance antibacterial efficacy .
- Cytotoxicity Assays : In another study focusing on the cytotoxic effects of methanolic extracts containing similar structures, researchers found that certain fractions displayed significant cytotoxicity against cancer cell lines, reinforcing the potential of benzoxazole derivatives as anticancer agents .
- Mechanistic Insights : Research utilizing computational methods has provided insights into how these compounds interact at the molecular level with bacterial proteins and cancer cell receptors, potentially leading to new therapeutic strategies .
Q & A
Q. What are the standard synthetic routes for preparing 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate?
The compound can be synthesized via multi-step reactions involving triazine coupling and esterification . A representative approach includes:
- Step 1 : Coupling 3-methoxyphenol with a benzoxazole precursor (e.g., 6-hydroxy-1,2-benzoxazole) using a triazine-based linker (e.g., 2,4,6-trichlorotriazine) under controlled temperatures (-35°C to 40°C) with DIPEA as a base .
- Step 2 : Sulfonylation of the intermediate with 4-fluorobenzenesulfonyl chloride in anhydrous conditions, followed by purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) .
Key considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like unreacted triazine intermediates .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions, particularly the methoxyphenoxy and sulfonate groups. For example, methoxy protons resonate at δ ~3.8 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : If single crystals are obtained, SHELXL (via SHELX suite) refines the structure, resolving bond angles and torsional strain in the benzoxazole-sulfonate linkage .
Methodological note : Use solid-phase extraction (SPE) with HLB cartridges to pre-conjugate samples for impurity analysis .
Advanced Research Questions
Q. What crystallographic challenges arise during structural determination of this compound, and how are they addressed?
- Disorder in the methoxyphenoxy group : Common due to rotational flexibility. Mitigate by collecting high-resolution data (e.g., synchrotron sources) and applying restraints in SHELXL refinement .
- Twinned crystals : Use SHELXD for initial structure solution and SHELXE for density modification, particularly if pseudo-merohedral twinning is observed .
Validation : Cross-check refined models with Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O bonds between sulfonate and benzoxazole moieties) .
Q. How do researchers resolve contradictions in analytical data (e.g., NMR vs. LC-MS)?
- Case study : If LC-MS indicates a molecular ion peak but NMR shows unexpected splitting, consider:
- Dynamic effects : Conformational exchange in the methoxyphenoxy group broadens NMR signals. Use variable-temperature NMR to confirm .
- Trace impurities : SPE cleanup with HLB sorbents removes hydrophobic byproducts that interfere with LC-MS interpretation .
Statistical approach : Apply Principal Component Analysis (PCA) to batch-processed spectral data to identify outliers .
Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
- Modular synthesis : Replace the 4-fluorobenzenesulfonate group with other sulfonyl chlorides (e.g., 4-chloro or 4-nitro) to assess electronic effects on bioactivity .
- Benzoxazole core modifications : Introduce substituents (e.g., halogens or methyl groups) at the 3-position to evaluate steric impacts. Monitor changes via SPR (surface plasmon resonance) binding assays .
Data interpretation : Use multivariate regression models to correlate logP values (from HPLC retention times) with activity trends .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
